Bismuthsodiumethylenediaminetetraacetate
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Overview
Description
Bismuthsodiumethylenediaminetetraacetate is a coordination compound that combines bismuth, sodium, and ethylenediaminetetraacetic acid (EDTA). This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, particularly in the fields of chemistry and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuthsodiumethylenediaminetetraacetate can be synthesized through a reaction involving bismuth nitrate, sodium hydroxide, and ethylenediaminetetraacetic acid. The reaction typically occurs in an aqueous medium, where bismuth nitrate is dissolved in water, followed by the addition of sodium hydroxide to form bismuth hydroxide. Ethylenediaminetetraacetic acid is then added to the mixture, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Bismuthsodiumethylenediaminetetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by other reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve aqueous solutions and controlled temperatures to ensure optimal reaction rates and yields .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may produce bismuth oxides, while reduction reactions may yield bismuth metal or lower oxidation state bismuth compounds .
Scientific Research Applications
Bismuthsodiumethylenediaminetetraacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is employed in biological studies to investigate metal ion interactions with biomolecules.
Mechanism of Action
The mechanism of action of bismuthsodiumethylenediaminetetraacetate involves its ability to chelate metal ions, forming stable complexes. This chelation process disrupts metal ion-dependent biological processes, leading to various effects such as enzyme inhibition, disruption of intracellular iron metabolism, and attenuation of reactive oxygen species (ROS) defense . These actions contribute to its therapeutic properties, particularly in treating bacterial infections .
Comparison with Similar Compounds
Bismuthsodiumethylenediaminetetraacetate is unique compared to other similar compounds due to its specific combination of bismuth, sodium, and ethylenediaminetetraacetic acid. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent that binds metal ions but lacks the specific properties imparted by bismuth.
Bismuth subsalicylate: Known for its use in gastrointestinal treatments, this compound also has antimicrobial properties but differs in its chemical structure and specific applications.
Bismuth nitrate: Used in various chemical reactions and industrial processes, it does not possess the chelating properties of this compound.
Biological Activity
Bismuth sodium ethylenediaminetetraacetate (BSETA) is a coordination compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-virulence applications. This article reviews the current understanding of BSETA's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
BSETA is a bismuth complex formed with ethylenediaminetetraacetic acid (EDTA), which acts as a chelating agent. The structure allows for the coordination of bismuth ions with multiple donor atoms, facilitating its interaction with biological systems.
Antimicrobial Activity
In vitro Studies
BSETA has demonstrated significant antimicrobial properties against a range of pathogenic bacteria. For instance, studies have shown that bismuth compounds can inhibit the growth of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for BSETA against these pathogens were found to be notably low, indicating its effectiveness as an antibacterial agent.
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 1.5 |
S. aureus | 2.0 |
P. aeruginosa | 3.0 |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with key metabolic pathways, including ATP synthesis and the tricarboxylic acid cycle .
Anti-Virulence Properties
Recent research has shifted focus from merely killing bacteria to inhibiting their virulence factors. BSETA has shown promise in reducing biofilm formation and motility in pathogenic bacteria, which are critical for their colonization and infection processes.
Biofilm Formation
A study evaluated the impact of BSETA on biofilm formation using the crystal violet staining method. The results indicated a significant reduction in biofilm biomass for treated strains compared to controls.
Bacterial Strain | Biomass Reduction (%) |
---|---|
E. coli O157:H7 | 57.1 |
S. aureus | 55.5 |
P. aeruginosa | 66.4 |
Swimming Motility
The swimming motility of E. coli O157:H7 was reduced by 12.5% when exposed to BSETA, further demonstrating its potential as an anti-virulence agent .
Case Study 1: Efficacy Against Multi-Drug Resistant Strains
In a clinical setting, BSETA was tested against multi-drug resistant strains of Klebsiella pneumoniae. The compound was able to restore sensitivity to carbapenem antibiotics, showcasing its potential as an adjuvant therapy in treating severe infections caused by resistant bacteria.
Case Study 2: Inhibition of Quorum Sensing
Another study utilized Chromobacterium violaceum as a model organism to assess the quorum sensing inhibition capabilities of BSETA. The compound significantly reduced violacein production, indicating its potential to disrupt intercellular communication among bacteria .
Properties
Molecular Formula |
C10H12BiN2NaO8 |
---|---|
Molecular Weight |
520.18 g/mol |
IUPAC Name |
sodium;2-(3,10,13-trioxo-2,11,12-trioxa-5,8-diaza-1-bismabicyclo[6.3.3]tetradecan-5-yl)acetate |
InChI |
InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 |
InChI Key |
WORMMZRMMHDSSL-UHFFFAOYSA-J |
Canonical SMILES |
C1CN(CC(=O)O[Bi]2OC(=O)CN1CC(=O)O2)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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